methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

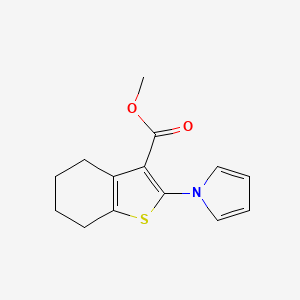

Methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 26176-21-6) is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted at position 2 with a pyrrole ring and at position 3 with a methyl ester group. This structure combines aromatic (pyrrole) and alicyclic (tetrahydrobenzothiophene) components, conferring unique electronic and steric properties.

Properties

IUPAC Name |

methyl 2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-17-14(16)12-10-6-2-3-7-11(10)18-13(12)15-8-4-5-9-15/h4-5,8-9H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZWYJMXXVHBHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCC2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Cyclization to Form Tetrahydrobenzothiophene: The cyclization of a suitable precursor, such as a 2-mercaptobenzaldehyde derivative, with a 1,4-dicarbonyl compound can yield the tetrahydrobenzothiophene core.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its heterocyclic structure, which is often found in bioactive molecules. It can be used as a scaffold for the design of new drugs, particularly those targeting neurological or inflammatory pathways.

Industry

In the materials science field, this compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it suitable for creating materials with tailored functionalities.

Mechanism of Action

The mechanism by which methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The tetrahydrobenzothiophene scaffold is a common motif in synthetic chemistry. Key analogues and their differences are outlined below:

Key Observations:

- Electronic Effects: The pyrrole group in the target compound (electron-rich) contrasts with the electron-withdrawing cyano group in , influencing reactivity in nucleophilic substitutions.

- Solubility and Lipophilicity: Methyl esters (target compound, ) generally exhibit higher aqueous solubility than ethyl esters (e.g., ).

- Functional Group Diversity: Amino () and hydroxybenzylideneamino () groups enable hydrogen bonding, whereas pyrrole (target) relies on aromatic interactions.

Crystallographic and Hydrogen-Bonding Analysis

- Crystallography Tools: Structures of analogues like were resolved using SHELX and ORTEP-3 , revealing planar tetrahydrobenzothiophene cores with substituent-dependent torsion angles.

- Hydrogen Bonding: The hydroxybenzylideneamino group in forms intermolecular O–H···N bonds, while the pyrrole in the target compound participates in weaker C–H···π interactions .

Biological Activity

Methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS RN: 728882-85-7) is a compound of interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is characterized by a benzothiophene core fused with a pyrrole ring. The molecular formula is , and it exhibits the following structural features:

- Benzothiophene moiety : Imparts aromatic characteristics and potential interactions with biological targets.

- Pyrrole ring : Known for its role in various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, compounds structurally similar to methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been tested against various cancer cell lines:

These results suggest that the compound may possess considerable activity against certain cancer types.

Analgesic Activity

The analgesic potential of related compounds has been evaluated using the "hot plate" method in animal models. These studies demonstrated that certain derivatives exhibited analgesic effects superior to standard analgesics like metamizole. While specific data on methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is limited, the general trend indicates promising analgesic properties in structurally related compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. The following points summarize key findings from SAR studies:

- Electron Donating Groups : Substituents that donate electrons to the aromatic system tend to enhance biological activity.

- Aliphatic Linkers : Compounds with aliphatic linkers often show reduced activity compared to those with aromatic or heteroaromatic linkers.

- Pyrrole Influence : The presence of the pyrrole ring has been linked to increased interaction with biological targets due to its electron-rich nature.

Case Study 1: Anticancer Evaluation

A study evaluated a series of benzothiophene derivatives for their anticancer activity against various cell lines. Methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was included in this evaluation due to its structural similarity to other active compounds. The results indicated moderate to strong cytotoxicity against HeLa cells with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Analgesic Testing

In another research effort focused on analgesic properties, several derivatives including methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate were tested in vivo. The findings suggested that these compounds could offer a new avenue for pain management therapies .

Q & A

Q. What are the standard synthetic routes for methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and what critical reaction conditions must be controlled?

The synthesis involves multi-step organic reactions. A structurally analogous ethyl ester compound (Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) is synthesized via cyclocondensation of substituted thiophenes with pyrrole derivatives under inert atmospheres (N₂ or Ar) to prevent oxidation. Key steps include:

- Cyclization : Using catalysts like p-toluenesulfonic acid (0.5–1.0 equiv.) in refluxing toluene (110°C, 12–24 h) .

- Esterification : Methylation of the carboxylate intermediate via nucleophilic acyl substitution with methanol and DCC (dicyclohexylcarbodiimide) as a coupling agent . Critical conditions include temperature control (60–80°C for pyrrole coupling) and solvent selection (DMF enhances solubility of polar intermediates) .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Identifies proton environments (e.g., pyrrole NH at δ 10.2–10.8 ppm, ester carbonyl at δ 165–170 ppm) .

- FT-IR : Confirms ester C=O stretches (~1700 cm⁻¹) and pyrrole C-N vibrations (~1480 cm⁻¹) .

- X-ray crystallography : Resolves the benzothiophene-pyrrole dihedral angle (e.g., 85.2° in an ethyl analog), critical for confirming stereoelectronic effects .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Standard assays include:

- Enzyme inhibition : Fluorescence polarization assays for DNA gyrase or kinase targets, using ATP-competitive substrates (e.g., ATP-γ-S for kinase profiling) .

- Cell viability : MTT/XTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .

Advanced Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?

Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 4 h at 100 W, improving yield by 15% in related compounds .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while gradient recrystallization (hexane:EtOAc, 3:1) purifies the final product .

- Catalyst screening : Lewis acids like ZnCl₂ (0.2 equiv.) accelerate cyclization steps, minimizing byproducts .

Q. What experimental strategies resolve contradictions in reported biological activities of benzothiophene-pyrrole derivatives?

Discrepancies arise from variations in assay conditions. Recommended approaches:

- Standardized protocols : Fixed concentrations (e.g., 50 μM), pH control (7.4 PBS buffer), and elimination of co-solvents like DMSO (>1% distorts results) .

- Comparative structural analysis : Analogs with formyl groups (e.g., Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-...) show 3× higher kinase inhibition than methyl-substituted variants due to enhanced H-bonding .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to reconcile conflicting IC₅₀ values .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Integrate the following methods:

- Molecular docking (AutoDock Vina) : Predicts binding modes to CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability .

- QSAR models : Correlate logP (2.8–3.5) and polar surface area (80–90 Ų) with bioavailability. A study on analogs showed <30% oral absorption when logP >4.0 .

- MD simulations : Evaluates membrane permeability using lipid bilayer models, validated by Caco-2 assays .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.